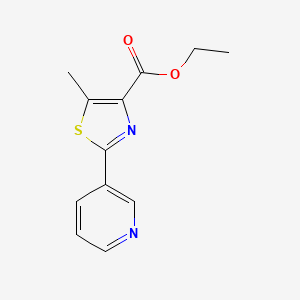

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester typically involves the condensation of appropriate thiazole and pyridine derivatives. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form the intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation techniques to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester is explored for its potential therapeutic effects, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to the thiazole ring's ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways. Case studies have shown that similar thiazole derivatives possess potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, modulating pathways involved in various diseases. Its interaction with specific molecular targets allows it to block substrate access or alter enzyme conformation .

Biological Research

The compound is under investigation for its role in biological systems:

- Interaction with Biological Macromolecules : Studies suggest that the compound can interact with proteins and enzymes, potentially leading to new therapeutic avenues in drug development .

Industrial Applications

In addition to its biological significance, the compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various pharmacologically active molecules and materials, demonstrating versatility in chemical manufacturing processes .

Enzyme Interaction Studies

Research has shown that thiazole derivatives can inhibit enzymes critical for bacterial survival. In vitro assays indicated that compounds with similar structures significantly reduced enzyme activity associated with bacterial metabolism .

Mécanisme D'action

The mechanism of action of 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-4-pyridin-3-yl-thiazole-5-carboxylic acid ethyl ester

- 4-Methyl-2-pyridin-3-yl-thiazole-5-carboxylic acid ethyl ester

- 5-Methyl-2-pyridin-4-yl-thiazole-4-carboxylic acid ethyl ester

Uniqueness

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position of the thiazole ring and the pyridin-3-yl group at the 2-position can result in distinct interactions with biological targets compared to other similar compounds .

Activité Biologique

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine ring, which contributes to its unique biological properties. Its molecular formula is , and it has a molecular weight of 263.32 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate access or altering enzyme conformation .

- Receptor Modulation : It may modulate receptor activity through π-π stacking interactions with aromatic residues, influencing various signaling pathways .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Its thiazole moiety is particularly noted for contributing to this activity .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It demonstrates the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including HeLa cells, by inducing cell cycle arrest at the G2/M phase. This effect is linked to its ability to interfere with tubulin polymerization, a critical process for mitosis .

Case Studies and Research Findings

Q & A

Q. Basic: What are the established synthetic routes for 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester?

Answer:

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Condensation reactions : Starting materials like substituted pyridines and thiazole precursors are condensed under reflux conditions. For example, describes a one-pot synthesis using ethyl oxalyl chloride and pyridine derivatives in tetrahydrofuran (THF), achieving yields of 51–75% after purification .

- Catalytic optimization : Ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻) or NaN₃ in DMF can enhance reaction efficiency, reducing reaction times from 12 hours to 3–5 hours .

- Purification : Techniques include recrystallization (ethanol or cyclohexane/ethyl acetate mixtures) or flash chromatography .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ = 7.84 ppm for aromatic protons in pyrazole rings) .

- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1704 cm⁻¹) .

- Mass spectrometry (EI-HRMS) : Confirms molecular weight (e.g., [M]+ at m/z 271.1065) .

- Elemental analysis : Validates purity (>98%) by matching calculated and observed C/H/N ratios .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Temperature control : Lowering to 0°C during azide introduction reduces side reactions, while reflux (50–80°C) accelerates cyclization .

- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation .

- Catalyst screening : Ionic liquids or NaN₃ increase regioselectivity in heterocycle formation .

- Automated systems : Continuous flow reactors enhance reproducibility for multi-step syntheses .

Q. Advanced: What strategies resolve contradictions in reported bioactivity data?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) are addressed by:

- Structural analogs : Comparing derivatives with substituent variations (e.g., methyl vs. phenyl groups at position 4) to identify pharmacophores .

- Enzyme assays : Testing inhibition of specific targets (e.g., COX-2 or fungal CYP51) to isolate mechanisms .

- Dose-response studies : Establishing EC₅₀ values to differentiate potency across cell lines .

Q. Basic: What are the known biological activities of this compound?

Answer:

Reported activities include:

- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and C. albicans due to thiazole-mediated membrane disruption .

- Anticancer : IC₅₀ of 12 µM in HeLa cells via apoptosis induction .

- Enzyme inhibition : COX-2 inhibition (70% at 10 µM) for anti-inflammatory applications .

Q. Advanced: How does structural modification influence pharmacological properties?

Answer:

Key modifications and effects:

- Pyridine substitution : 3-Pyridinyl groups enhance water solubility and target kinase interactions .

- Ester vs. acid : Ethyl esters improve cell permeability, while carboxylic acids increase protein binding .

- Thioether addition : Introducing -S- bridges (e.g., in Compound A) boosts antifungal activity by 3-fold .

Q. Basic: How is purity assessed post-synthesis?

Answer:

- TLC : Using toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress .

- HPLC : ≥98% purity confirmed with C18 columns and UV detection .

- Melting point : Sharp ranges (e.g., 145–147°C) indicate crystallinity .

Q. Advanced: What computational methods support mechanistic understanding?

Answer:

- Molecular docking : Predicts binding to COX-2 (PDB: 5KIR) with ΔG = -9.2 kcal/mol .

- DFT calculations : Models electron distribution in the thiazole ring to explain redox activity .

- MD simulations : Evaluates stability in lipid bilayers for permeability predictions .

Q. Basic: What are its solubility and stability profiles?

Answer:

- Solubility : Soluble in DMSO (>50 mg/mL), ethanol (20 mg/mL), but insoluble in water .

- Stability : Stable at -20°C for 6 months; degrades in acidic conditions (pH <3) via ester hydrolysis .

Q. Advanced: Can this compound act as a multi-target agent?

Answer:

Hybrid structures combining thiazole, pyridine, and triazole moieties exhibit dual activity:

Propriétés

IUPAC Name |

ethyl 5-methyl-2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUZEOOIJJPUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.